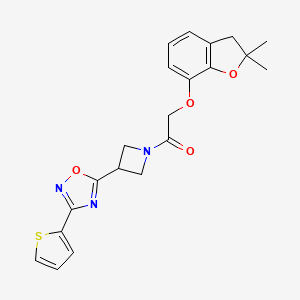![molecular formula C15H19N7O3 B2745985 2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 919749-39-6](/img/structure/B2745985.png)
2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Triazino Purines
A study by Ueda et al. (1988) describes the synthesis of [1,2,4]triazino[3,2‐f]purines and [1,2,4]triazepino[3,2‐f]purines by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones. This work demonstrates a method for creating complex purine derivatives, potentially applicable to the synthesis of compounds similar to the one . The study underscores the utility of these compounds in exploring biological activities and chemical properties (Ueda et al., 1988).
Antimicrobial Activity of Heterocycles
Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety. While the specific compound mentioned was not directly studied, this research highlights the potential antimicrobial applications of structurally complex heterocycles, suggesting a possible avenue for the application of compounds with similar structural features (Bondock et al., 2008).
Antagonist Ligand for A2B Adenosine Receptors
A study by Baraldi et al. (2004) described the synthesis and characterization of MRE 2029-F20 as a selective antagonist ligand for the A2B adenosine receptors. This research points towards the pharmacological relevance of purine derivatives in modulating receptor activity, indicating potential research applications for similar compounds in understanding receptor-ligand interactions and developing therapeutic agents (Baraldi et al., 2004).
Antitumor Activity of Xanthine Derivatives
Sultani et al. (2017) synthesized new mercapto xanthine derivatives and evaluated their antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. The study demonstrates the potential of purine-based compounds in cancer research, suggesting that compounds with a similar foundation might also possess valuable biological activities (Sultani et al., 2017).
Synthesis of Purino Azapteridines and Triazino Purines
Research by Ueda et al. (1987) involved synthesizing novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and examining their biological activities. This work contributes to the understanding of the synthetic versatility of purine derivatives and their potential applications in biomedical research (Ueda et al., 1987).
Eigenschaften
IUPAC Name |
2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-8(2)5-21-13(24)11-12(19(4)15(21)25)17-14-20(11)6-9(3)18-22(14)7-10(16)23/h1,5-7H2,2-4H3,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFIUHVDDUBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

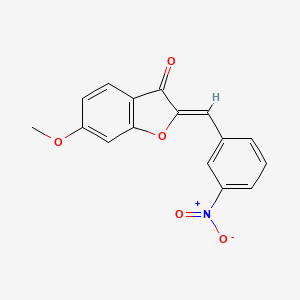


![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
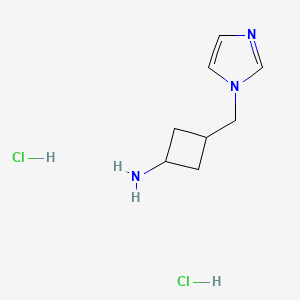

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)
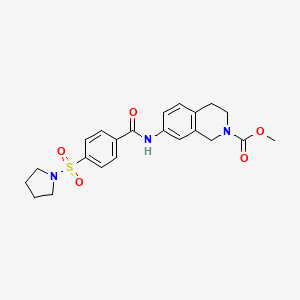
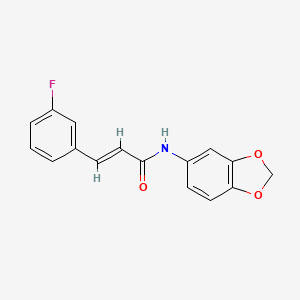
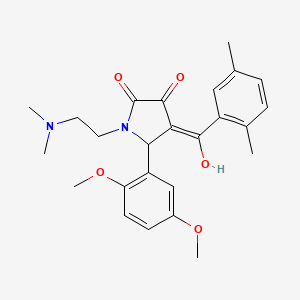
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)
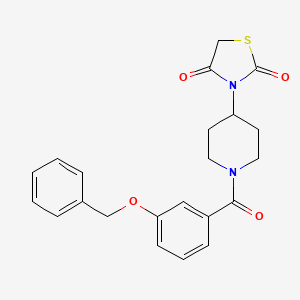
![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)
